(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-thiophen-2-ylmethanone
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Overview
Description
The compound (3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-thiophen-2-ylmethanone is a heterocyclic compound that features a triazolopyrazine core fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-thiophen-2-ylmethanone typically involves the following steps:
Formation of the Triazolopyrazine Core: This can be achieved by cyclization reactions involving hydrazonoyl halides and appropriate precursors such as alkyl carbothioates or carbothioamides in the presence of a base like triethylamine.
Attachment of the Thiophene Ring: The thiophene moiety can be introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as the Suzuki or Stille coupling reactions.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization, chromatography, or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the triazolopyrazine core, using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium for cross-coupling reactions.
Major Products
Oxidation Products: Sulfoxides or sulfones derived from the thiophene ring.
Reduction Products: Reduced triazolopyrazine derivatives.
Substitution Products: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex heterocyclic compounds.
Biology and Medicine
Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal pathogens.
Anticancer Agents: Potential to inhibit cancer cell proliferation through various mechanisms.
Anti-inflammatory Agents: Reduces inflammation by modulating specific biochemical pathways.
Industry
Pharmaceuticals: Used in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: It interacts with enzymes and receptors involved in microbial growth, cancer cell proliferation, and inflammatory responses.
Pathways Involved: Inhibition of key enzymes like DNA gyrase in bacteria, modulation of signaling pathways in cancer cells, and suppression of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolopyrimidines: Known for their antimicrobial and anticancer properties.
Thiadiazoles: Exhibit a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
Structural Features: The fusion of a triazolopyrazine core with a thiophene ring is relatively unique, providing distinct electronic and steric properties.
Biological Activity: Demonstrates a broad range of biological activities, making it a versatile compound for various applications.
Properties
IUPAC Name |
(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-8-12-13-10-7-14(4-5-15(8)10)11(16)9-3-2-6-17-9/h2-3,6H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJWWXZXTPADRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CCN(C2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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